molecular formula C21H15NO B310962 N-(2-Naphthyl)-1-naphthalenecarboxamide

N-(2-Naphthyl)-1-naphthalenecarboxamide

Cat. No.: B310962
M. Wt: 297.3 g/mol
InChI Key: OIYQVJSFPMKQNJ-UHFFFAOYSA-N
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Description

N-(2-Naphthyl)-1-naphthalenecarboxamide belongs to the naphthalenecarboxamide class, characterized by a naphthalene backbone substituted with a carboxamide group. This compound and its derivatives are of significant interest in medicinal chemistry due to their antimicrobial and antimycobacterial properties . The synthesis typically involves microwave-assisted reactions or activation of phenolic groups using agents like triethylamine, yielding derivatives with varying substituents on the phenyl ring .

Properties

Molecular Formula

C21H15NO

Molecular Weight

297.3 g/mol

IUPAC Name

N-naphthalen-2-ylnaphthalene-1-carboxamide

InChI

InChI=1S/C21H15NO/c23-21(20-11-5-9-16-7-3-4-10-19(16)20)22-18-13-12-15-6-1-2-8-17(15)14-18/h1-14H,(H,22,23)

InChI Key

OIYQVJSFPMKQNJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=CC4=CC=CC=C43

Pictograms

Environmental Hazard

Origin of Product

United States

Comparison with Similar Compounds

Physical Properties

Melting points and molecular weights vary significantly with substituents (Table 1):

Compound (Substituent) Molecular Weight (g/mol) Melting Point (°C) Yield (%)
N-(2-Chlorophenyl)-2-hydroxy- (1) 298.72 N/A 69–74
N-(2-Nitrophenyl)-2-hydroxy- (2) 309.29 N/A 64–77
2-Hydroxy-N-(4-methoxyphenyl)- (2c) 294.11 168–170 74
2-Hydroxy-N-(2-methylphenyl)- (3a) 278.12 127–130 69
N-(4-Butoxyphenyl)-1-hydroxy- (12c) 336.39 142–145 77

Key Observations :

  • Methoxy and nitro groups increase melting points compared to methyl or fluoro substituents, suggesting stronger intermolecular interactions .
  • Longer alkoxy chains (e.g., butoxy) marginally raise melting points despite higher molecular weights .

Antimicrobial Efficacy :

  • Chlorophenyl and nitrophenyl derivatives exhibit potent antimycobacterial activity (MIC < 10 µM) with low cytotoxicity, making them promising drug candidates .
  • Methoxyphenyl analogues show moderate antibacterial activity, likely due to reduced membrane permeability from increased hydrophobicity .
  • Alkoxy-substituted derivatives (e.g., 12c) demonstrate selective activity against Mycobacterium tuberculosis, highlighting the role of substituent positioning .

Cytotoxicity :

  • All analogues in and display negligible cytotoxicity on human cell lines, indicating a favorable therapeutic window .

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